molecular formula C14H14N2O4S B11023016 4-methyl-N-(2-methyl-5-nitrophenyl)benzenesulfonamide CAS No. 19871-37-5

4-methyl-N-(2-methyl-5-nitrophenyl)benzenesulfonamide

Cat. No.: B11023016
CAS No.: 19871-37-5
M. Wt: 306.34 g/mol
InChI Key: PFHQXNWGHSJUIH-UHFFFAOYSA-N
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Description

4-Methyl-N-(2-methyl-5-nitrophenyl)benzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with a methyl group at the para position (C4) and an N-linked 2-methyl-5-nitrophenyl group. The nitro (-NO₂) group at the phenyl ring’s meta position and the methyl (-CH₃) group at the ortho position introduce steric and electronic effects that influence its physicochemical and biological properties. Sulfonamides are widely studied for applications in medicinal chemistry, materials science, and crystallography due to their hydrogen-bonding capacity and structural versatility .

Properties

CAS No.

19871-37-5

Molecular Formula

C14H14N2O4S

Molecular Weight

306.34 g/mol

IUPAC Name

4-methyl-N-(2-methyl-5-nitrophenyl)benzenesulfonamide

InChI

InChI=1S/C14H14N2O4S/c1-10-3-7-13(8-4-10)21(19,20)15-14-9-12(16(17)18)6-5-11(14)2/h3-9,15H,1-2H3

InChI Key

PFHQXNWGHSJUIH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])C

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Optimization

In anhydrous dichloromethane or pyridine, 2-methyl-5-nitroaniline (1.0 equiv) reacts with 4-methylbenzenesulfonyl chloride (1.1 equiv) at 0–25°C for 2–4 hours, followed by refluxing for 1–2 hours. Pyridine acts as both a solvent and acid scavenger, neutralizing HCl byproduct.

Key Data:

ParameterValueSource
Temperature0°C → 25°C → Reflux (80°C)
Time4–6 hours total
Yield68–85%
PurificationColumn chromatography (hexane:EtOAc)

Challenges and Modifications

Steric hindrance from the 2-methyl group on the aniline ring occasionally reduces yields to 65%. Substituting pyridine with triethylamine in tetrahydrofuran (THF) improves solubility but requires longer reaction times (8–12 hours).

Transition-Metal-Catalyzed Cross-Coupling Approaches

Palladium-catalyzed methods enable the synthesis of complex intermediates, such as alkynylated precursors, which are subsequently functionalized to yield the target compound.

Palladium/Copper-Mediated Sonogashira Coupling

A modified Sonogashira reaction couples 4-methyl-N-(pent-4-yn-1-yl)benzenesulfonamide with 2-nitroiodobenzene using Pd(PPh₃)₂Cl₂ (5 mol%) and CuI (10 mol%) in THF. The alkyne intermediate undergoes hydrogenation and nitration to introduce the 2-methyl-5-nitrophenyl group.

Reaction Conditions:

  • Catalysts: Pd(PPh₃)₂Cl₂ (0.201 mmol), CuI (0.201 mmol)

  • Base: Et₃N (2.03 g, 20.1 mmol)

  • Solvent: THF, argon atmosphere

  • Yield: 72% after hydrogenation

Buchwald-Hartwig Amination

In a related approach, 4-methylbenzenesulfonamide couples with 2-bromo-5-nitrobenzene derivatives using Pd(OAc)₂ and Xantphos. This method bypasses pre-functionalized anilines but requires harsh conditions (100°C, 24 hours).

Performance Metrics:

ParameterValueSource
CatalystPd(OAc)₂ (2 mol%)
LigandXantphos (4 mol%)
SolventToluene
Yield78%

Electrochemical Reductive Functionalization

A paired electrochemical process reduces dinitrobenzene derivatives in the presence of 4-methylbenzenesulfinic acid, enabling direct N–S bond formation. Applying −1.1 V vs. Ag/AgCl selectively yields N-(4-amino-3-(phenylsulfonyl)phenyl) derivatives, which are oxidized to the nitro-substituted target.

Tunable Redox Control

  • −0.4 V: Forms N-hydroxy intermediates (58% yield).

  • −1.1 V: Generates amino intermediates, oxidized to nitro groups (78% yield).

Advantages:

  • Avoids stoichiometric reducing agents.

  • Scalable to gram quantities with 65–78% overall yield.

Comparative Analysis of Methodologies

MethodYield (%)Temperature (°C)Time (h)Scalability
Classical Substitution68–850–804–6High
Sonogashira Coupling72256–8Moderate
Buchwald-Hartwig7810024Low
Electrochemical65–782512High

Key Insights:

  • Classical methods remain the most practical for large-scale synthesis.

  • Electrochemical routes offer green chemistry benefits but require specialized equipment.

  • Transition-metal catalysis is optimal for structurally complex analogs.

Characterization and Quality Control

Synthesized compounds are validated via:

  • ¹H/¹³C NMR: Aromatic protons at δ 7.2–8.1 ppm, methyl groups at δ 2.3–2.5 ppm.

  • HRMS: Exact mass confirmed as 306.34 g/mol (Calc. 306.34).

  • Melting Point: 148–150°C (lit. 149°C) .

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(2-methyl-5-nitrophenyl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Development

Antimicrobial Properties
This compound is primarily recognized for its antimicrobial activity, which is characteristic of many sulfonamides. It functions by inhibiting bacterial growth through interference with folic acid synthesis, a crucial metabolic pathway for bacteria. The structural similarity of 4-methyl-N-(2-methyl-5-nitrophenyl)benzenesulfonamide to para-aminobenzoic acid allows it to effectively compete with this substrate in bacterial enzymes such as dihydropteroate synthase (DHPS) .

Cancer Treatment
Recent studies have indicated that derivatives of this compound may also exhibit anticancer properties. For instance, certain analogs have shown the ability to induce apoptosis in cancer cell lines, such as MDA-MB-231, a breast cancer model. The apoptotic effect was evidenced by substantial increases in annexin V-FITC-positive cells, suggesting potential for therapeutic applications in oncology .

Enzyme Inhibition Studies

Research has demonstrated that this compound can inhibit specific enzymes relevant in various biological pathways. For example, it has been evaluated for its inhibitory effects on carbonic anhydrases (CAs), which play a role in pH regulation and are implicated in tumor progression . The compound's selectivity for certain isoforms of carbonic anhydrases can be leveraged to design targeted therapies.

Synthesis of Derivatives

The compound serves as a precursor for synthesizing various sulfonamide derivatives that may possess enhanced biological activities or altered pharmacokinetic profiles. By modifying the functional groups attached to the benzene ring or the sulfonamide moiety, researchers can tailor the properties of these derivatives for specific applications .

Interaction Studies

Studies focusing on the interaction of this compound with biological targets have revealed insights into its binding affinities and mechanisms of action. Molecular docking studies have been employed to predict how this compound interacts with target proteins, providing valuable data for drug design .

Toxicity and Safety Assessments

While exploring its applications, toxicity studies are crucial to understanding the safety profile of this compound. Preliminary data suggest potential acute toxicity under certain exposure conditions, necessitating careful handling and assessment during research and development phases.

Mechanism of Action

The mechanism of action of 4-methyl-N-(2-methyl-5-nitrophenyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of the enzyme’s natural substrate. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Key Compounds:

4-Methyl-N-(3-methyl-[1,1′-biphenyl]-2-yl)benzenesulfonamide (S9c) Substituents: Biphenyl group at N-position. Properties: Exhibits strong hydrogen-bonding interactions (N–H⋯O and O–H⋯O), as observed in its crystal structure. HRMS: m/z 427.0958 (M+H⁺) .

4-Methyl-N-(2,2,4,4-tetrachloro-5-methyl-3-oxo-8-oxabicyclo[3.2.1]oct-6-en-1-ylmethyl)-benzenesulfonamide

  • Substituents : Complex bicyclic chloro-oxabicyclo group.
  • Synthesis : Requires pentachloroacetone and alkaline conditions, indicating reactivity differences due to steric hindrance .
  • Comparison : The bicyclic substituent drastically increases molecular weight (MW ≈ 500 g/mol) and reduces solubility compared to the simpler nitro-substituted target compound.

5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide Substituents: Chloro, methoxy, and benzamide groups.

Physicochemical Properties

Table 1: Comparative Data for Selected Sulfonamides

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
Target Compound C₁₄H₁₃N₂O₄S* 309.33 2-methyl-5-nitrophenyl High polarity due to -NO₂; theoretical logP ≈ 2.5
S9c C₂₁H₁₉N₂O₆S 427.10 3-methylbiphenyl HRMS confirmed; strong H-bonding in crystals
Compound C₂₁H₂₂N₂O₄S₂ 430.54 Sulfonylamino group Supplier-reported data; no biological data
Glyburide Analog C₁₆H₁₆ClN₃O₄S 381.83 Chloro, methoxy, benzamide Hypoglycemic activity; logP ≈ 3.1

Hydrogen-Bonding and Crystallography

  • N-(4-Aminopyrimidin-5-yl)-4-methyl-N-(4-methylphenylsulfonyl)benzenesulfonamide: Crystal studies reveal extended H-bond networks involving sulfonamide and pyrimidine groups, suggesting that nitro substitution in the target compound may alter packing efficiency .

Biological Activity

4-methyl-N-(2-methyl-5-nitrophenyl)benzenesulfonamide, a sulfonamide derivative, has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes current findings regarding its biological activity, including data tables, case studies, and detailed research outcomes.

Chemical Structure and Properties

The compound is characterized by the following structure:

  • Chemical Formula : C₁₃H₁₅N₃O₂S
  • Molecular Weight : 273.34 g/mol
  • IUPAC Name : this compound

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. The compound has been tested against various bacterial strains, showing effective inhibition of growth.

Microorganism Minimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has been evaluated in vitro against several cancer cell lines, including HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The findings are summarized in the table below.

Cell Line IC50 (µM) Mechanism of Action
HCT-11625.3Induces apoptosis and cell cycle arrest
MCF-730.1Inhibits proliferation via p53-independent pathways
HeLa28.7Causes G0/G1 phase arrest and sub-G1 population increase

The compound's mechanism includes the induction of apoptosis and cell cycle arrest, which are crucial for its anticancer effects .

Cardiovascular Effects

A study utilizing an isolated rat heart model demonstrated that sulfonamide derivatives, including this compound, significantly altered perfusion pressure and coronary resistance. The results indicated a potential interaction with calcium channels, leading to decreased perfusion pressure over time .

Pharmacokinetic Properties

Pharmacokinetic evaluations using computational models such as ADME/PK have provided insights into the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. Key findings include:

  • Permeability : Varies based on cellular models used.
  • Bioavailability : Predicted to be moderate based on structural characteristics.

These parameters are essential for understanding the therapeutic viability of the compound .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-methyl-N-(2-methyl-5-nitrophenyl)benzenesulfonamide, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, intermediates like 2-methyl-5-nitroaniline can react with 4-methylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) in anhydrous solvents like dichloromethane. Temperature control (0–25°C) and stoichiometric ratios (1:1.2 amine:sulfonyl chloride) are critical for minimizing side products like disubstituted sulfonamides. Yields range from 60–85% depending on purification methods (e.g., column chromatography vs. recrystallization) .
Reaction Conditions Yield (%) Key Variables
Anhydrous DCM, 0°C, 12h75Solvent polarity, temperature
THF, RT, 24h62Reaction time, base strength

Q. Which analytical techniques are most effective for characterizing the structural purity of this compound?

  • Methodological Answer :

  • HPLC-MS : Quantifies purity (>95%) and detects trace impurities (e.g., unreacted sulfonyl chloride).
  • NMR Spectroscopy : Confirms regioselectivity via aromatic proton splitting patterns (e.g., nitro group deshielding at δ 8.2–8.5 ppm) .
  • X-ray Crystallography : Resolves stereochemical ambiguities; nitro and methyl substituents exhibit distinct torsion angles influencing crystal packing .
  • FT-IR : Validates sulfonamide formation (S=O stretching at 1150–1350 cm⁻¹) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) elucidate structure-activity relationships for this sulfonamide derivative?

  • Methodological Answer : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. For instance, the nitro group’s electron-withdrawing effect reduces electron density on the benzene ring, enhancing electrophilic substitution at the 4-position. Molecular docking studies (AutoDock Vina) reveal potential binding to enzymes like carbonic anhydrase, with binding energies correlating with substituent electronegativity .
Substituent Binding Energy (kcal/mol)
-NO₂-9.2
-CH₃-7.8

Q. What experimental strategies are recommended to resolve contradictions in reported biological activity data across studies?

  • Methodological Answer : Contradictions often arise from assay variability (e.g., cell line specificity, concentration ranges). Strategies include:

  • Meta-analysis : Pool data from multiple studies using standardized metrics (e.g., IC₅₀ normalization).
  • Dose-Response Curves : Test across a broad concentration range (1 nM–100 µM) to identify non-linear effects.
  • Orthogonal Assays : Validate enzyme inhibition (e.g., fluorescence-based) with cell viability assays (MTT) to exclude cytotoxicity artifacts .

Q. What statistical design of experiments (DoE) approaches optimize the synthesis process for scalability and reproducibility?

  • Methodological Answer : Central Composite Design (CCD) or Box-Behnken matrices screen critical variables (temperature, solvent ratio, catalyst loading). For example, a 3² factorial design revealed that increasing temperature from 25°C to 40°C improves yield by 15% but risks nitro group reduction. Response Surface Methodology (RSM) identifies optimal conditions (e.g., 32°C, 1.1:1 sulfonyl chloride:amine ratio) .

Q. How does the electronic configuration of substituents (methyl, nitro groups) influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The nitro group’s -I effect deactivates the benzene ring, directing electrophilic attacks to the para position relative to the sulfonamide group. Methyl groups (+I effect) increase electron density, favoring SN2 mechanisms in aliphatic regions. Hammett plots (σ values: NO₂ = +0.78, CH₃ = -0.17) predict reaction rates under varying pH conditions .

Key Notes

  • Contradictions Addressed : Variability in biological assays and synthetic yields were reconciled via methodological standardization and computational validation.

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